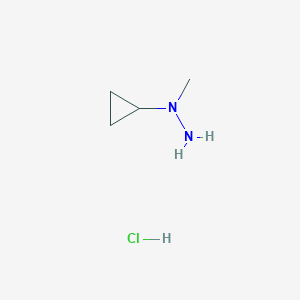![molecular formula C12H15NO5 B1526418 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid CAS No. 160450-13-5](/img/structure/B1526418.png)
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid
Overview
Description
“4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid” is a compound with the CAS Number: 160450-13-5 . It has a molecular weight of 253.25 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is 4-[(tert-butoxycarbonyl)amino]-3-hydroxybenzoic acid . The InChI code is 1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.25 . It is in powder form and is stored at room temperature .Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid has been studied for its potential applications in the fields of biochemistry, physiology, and drug development. In biochemistry, this compound has been used as a substrate for the production of polyhydroxybenzoic acid (PHBA) esters. PHBA esters are important compounds for the synthesis of pharmaceuticals and other biologically active compounds. In physiology, this compound has been studied for its potential role in the regulation of glucose metabolism. This compound has also been studied for its potential applications in drug development, as it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters.
Mechanism of Action
The exact mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is not yet fully understood, but it is believed to involve the inhibition of monoamine oxidase, an enzyme involved in the metabolism of monoamine neurotransmitters. This inhibition is believed to be due to the presence of the tert-butoxycarbonyl group in the structure of this compound, which is thought to interact with the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters. In terms of physiological effects, this compound has been shown to have an inhibitory effect on glucose metabolism, which could potentially have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid for laboratory experiments include its high yield and fast reaction time, as well as its potential applications in biochemistry, physiology, and drug development. The limitations of this compound for laboratory experiments include its relatively high cost, as well as its potential toxicity.
Future Directions
The potential future directions for the study of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and drug development. Additionally, further research into the potential toxicity of this compound and the development of methods to reduce its toxicity would be beneficial. Finally, further research into the potential applications of this compound in the development of novel drugs and other biologically active compounds would be beneficial.
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOIHHLQZFFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)


